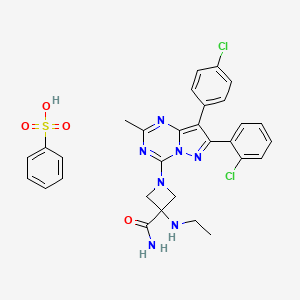

CE-178,253 benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

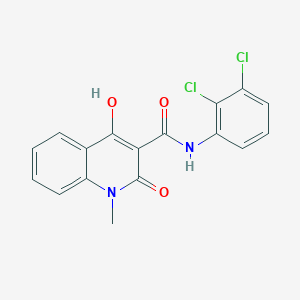

CE-178,253 benzenesulfonate is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound was developed by Pfizer for neuroscience research and has shown sub-nanomolar potency in binding assays . The empirical formula of this compound is C24H23Cl2N7O · C6H6O3S, and it has a molecular weight of 654.57 g/mol .

準備方法

Two synthetic routes have been developed for the preparation of CE-178,253 benzenesulfonate . The first route involves the assembly of an aryl-substituted pyrazolotriazine core, onto which the second aryl moiety is installed by a Suzuki coupling reaction. This method has been scaled to provide up to 6 kg of the active pharmaceutical ingredient (API) . The second, more convergent route, installs the pyrazolotriazine containing both aryl substituents by condensation of a bromoketone with a substituted thiosemicarbazide. This route has been demonstrated on a laboratory scale and is considered the preferred bond-forming sequence .

化学反応の分析

CE-178,253 benzenesulfonate undergoes various chemical reactions, including substitution reactions. The compound is known for its stability under standard laboratory conditions and does not readily undergo oxidation or reduction . Common reagents used in its synthesis include bromoketone and substituted thiosemicarbazide . The major products formed from these reactions are the desired pyrazolotriazine derivatives .

科学的研究の応用

CE-178,253 benzenesulfonate has been extensively studied for its applications in neuroscience research. It is a highly potent and selective CB1 antagonist, making it valuable for studying the endocannabinoid system . The compound has shown efficacy in preclinical models of obesity, where it exhibits concentration-dependent anorectic activity . Additionally, this compound has been used to investigate the role of CB1 receptors in various physiological processes, including energy expenditure and substrate oxidation .

作用機序

The mechanism of action of CE-178,253 benzenesulfonate involves its binding to the CB1 receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to various physiological effects. In vivo studies have shown that this compound exhibits concentration-dependent anorectic activity and stimulates energy expenditure by shifting substrate oxidation from carbohydrates to fats . The compound has low affinity for CB2 receptors, making it highly selective for CB1 .

類似化合物との比較

CE-178,253 benzenesulfonate is unique in its high potency and selectivity for the CB1 receptor. Similar compounds include other CB1 antagonists such as rimonabant and taranabant . this compound stands out due to its sub-nanomolar potency and low affinity for CB2 receptors . This selectivity makes it a valuable tool for studying the specific roles of CB1 receptors in various physiological processes .

特性

CAS番号 |

956246-95-0 |

|---|---|

分子式 |

C30H29Cl2N7O4S |

分子量 |

654.6 g/mol |

IUPAC名 |

benzenesulfonic acid;1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide |

InChI |

InChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9) |

InChIキー |

PUVYOZFJBITEFT-UHFFFAOYSA-N |

正規SMILES |

CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)

![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)

![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)

![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)